2-amino-4-[5-(2-chlorophenyl)furan-2-yl]-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
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Overview
Description
2-amino-4-[5-(2-chlorophenyl)furan-2-yl]-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a complex organic compound with a unique structure that includes a furan ring, a chlorophenyl group, and a chromene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-[5-(2-chlorophenyl)furan-2-yl]-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile typically involves multi-component reactions. One common method is the one-pot condensation reaction, which includes the reaction of 4-hydroxyquinolin-2(1H)-one, aldehydes, and malononitrile in refluxing ethanol . This method is known for its efficiency and high yield.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, solvent, and catalysts to ensure high yield and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
2-amino-4-[5-(2-chlorophenyl)furan-2-yl]-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the furan and chromene rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
2-amino-4-[5-(2-chlorophenyl)furan-2-yl]-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological activities, including antiviral, anticancer, and antimicrobial properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Material Science: The unique structure of the compound makes it a candidate for developing new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-amino-4-[5-(2-chlorophenyl)furan-2-yl]-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile involves its interaction with various molecular targets. The compound can bind to specific receptors or enzymes, leading to inhibition or activation of biological pathways. For example, it may inhibit viral replication by targeting viral enzymes or interfere with cancer cell proliferation by modulating signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-amino-4-(4-chlorophenyl)-6-(4-phenylthiazol-2-yl)-4H-pyran-3,5-dicarbonitrile: This compound shares a similar core structure but has different substituents, leading to varied biological activities.
3-(5-(4-chlorophenyl)furan-2-yl)acrylic acid: Another compound with a furan ring and chlorophenyl group, but with different functional groups and applications.
Uniqueness
The uniqueness of 2-amino-4-[5-(2-chlorophenyl)furan-2-yl]-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C22H19ClN2O3 |
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Molecular Weight |
394.8 g/mol |
IUPAC Name |
2-amino-4-[5-(2-chlorophenyl)furan-2-yl]-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile |
InChI |
InChI=1S/C22H19ClN2O3/c1-22(2)9-15(26)20-18(10-22)28-21(25)13(11-24)19(20)17-8-7-16(27-17)12-5-3-4-6-14(12)23/h3-8,19H,9-10,25H2,1-2H3 |
InChI Key |
SVDFJMZUEOMKFK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(C(=C(O2)N)C#N)C3=CC=C(O3)C4=CC=CC=C4Cl)C(=O)C1)C |
Origin of Product |
United States |
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